molecular formula C8H4F2N2O2 B7827694 5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid

5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B7827694
M. Wt: 198.13 g/mol
InChI Key: VVCCUBBNXURKEE-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid (molecular formula: C₈H₄F₂N₂O₂, molecular weight: 198.13 g/mol) is a fluorinated benzimidazole derivative with a carboxylic acid substituent at the 2-position. This compound is primarily used as a pharmaceutical intermediate, leveraging the electron-withdrawing effects of fluorine atoms to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

5,6-difluoro-1H-benzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-7(11-5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCUBBNXURKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are summarized in tables for clarity, and relevant case studies are discussed.

Chemical Structure and Properties

This compound features a benzimidazole core with fluorine substituents at positions 5 and 6. This structural modification is believed to enhance its biological activity and metabolic stability.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5,6-difluoro derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 3.9 µg/mL to higher values depending on the specific derivative and target organism .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds typically range from 7.82 µM to 21.48 µM, indicating potent cytotoxic effects comparable to established chemotherapeutics .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG210.21Induces apoptosis via caspase activation
MCF-722.00Cell cycle arrest at G1 phase
HCT-11615.00Inhibition of key kinases (EGFR, HER2)

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes relevant in cancer metabolism and progression. For example, it has shown promising results as an inhibitor of dCTPase, with an IC50 value indicating strong inhibition at low concentrations . This inhibition is critical as it can disrupt nucleotide metabolism in rapidly dividing cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic factors like Bcl-2.
  • Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to significant cell cycle arrest in the G1 phase, preventing further cell division.
  • Enzyme Interaction : The interaction with target enzymes such as dCTPase disrupts nucleotide synthesis pathways essential for DNA replication in cancer cells.

Case Studies

A notable study involved testing the compound's efficacy in combination with standard chemotherapy agents like gemcitabine and decitabine in HL60 leukemia cells. Results indicated a synergistic effect that enhanced cytotoxicity compared to individual treatments .

Another study explored the structure-activity relationship (SAR) of various substituted benzimidazoles, revealing that modifications at specific positions significantly affect both potency and selectivity against cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against resistant strains of bacteria. A study demonstrated that derivatives of benzimidazole, including those with difluorinated structures, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating their potential as effective antimicrobial agents .

2. Anticancer Properties

Research into benzimidazole derivatives has highlighted their anticancer potential. Compounds similar to 5,6-difluoro-1H-benzo[d]imidazole-2-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget PathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureus< 1
4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)] benzohydrazideE. coli O157:H70.49
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesCandida albicans3.9

Anti-inflammatory Activity

Recent studies have indicated that benzimidazole derivatives can inhibit inflammatory pathways. For example, certain compounds have been found to block the activity of Lck, a protein involved in T-cell activation, thereby reducing inflammation . This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of fluorine atoms into the benzimidazole framework. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times . Characterization methods include NMR spectroscopy and mass spectrometry, confirming the desired structural attributes.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives against multiple pathogens, this compound was identified as one of the most potent compounds with an MIC below 1 µg/mL against Staphylococcus aureus. This study emphasizes the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that while showing significant antibacterial activity at low concentrations, the compound exhibited a higher IC50 value against human cells (210.23 µg/mL), suggesting a favorable therapeutic index for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzimidazole Derivatives

5-Fluoro-1H-benzo[d]imidazole-2-carboxylic Acid
  • Structure : Differs by having a single fluorine atom at position 5 instead of 5,6-difluoro substitution.
  • This may influence solubility and target binding in biological systems .
6-Fluoro-1H-benzo[d]imidazole-2-carboxylic Acid
  • Structure : Fluorine is positioned at the 6-carbon instead of both 5 and 4.
  • Impact: Mono-fluorination at position 6 may lead to weaker electron-withdrawing effects compared to the difluoro derivative, altering reactivity in coupling or substitution reactions .
5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole
  • Structure : Replaces the carboxylic acid group with a hydrazinyl moiety.
  • Impact : The hydrazine group introduces nucleophilic character, making this compound more reactive in condensation reactions. However, it lacks the carboxylic acid’s ability to participate in hydrogen bonding or salt formation, limiting its utility in drug design .

Substituted Benzimidazole Analogs

2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic Acid Derivatives (5a–5g)
  • Structure : Features a methylbenzylthio group at position 2 and dual carboxylic acids at positions 4 and 3.
  • Impact: The additional carboxylic acids increase water solubility but may reduce membrane permeability.
Benzo[d][1,3]dioxol-5-yl-Substituted Benzimidazoles (4a–4f)
  • Structure : Includes bulky benzodioxol substituents (e.g., bromo, nitro) on the benzimidazole core.
  • However, they may also reduce solubility and synthetic yield compared to the simpler difluoro-carboxylic acid derivative .

Data Tables: Key Structural and Functional Comparisons

Table 1: Structural and Electronic Properties

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid 5-F, 6-F, 2-COOH 198.13 Carboxylic acid, C–F bonds
5-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid 5-F, 2-COOH 180.12 Carboxylic acid, C–F bond
6-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid 6-F, 2-COOH 180.12 Carboxylic acid, C–F bond
2-(2-Methylbenzylthio)-1H-imidazole-4,5-dicarboxylic acid 2-SCH₂C₆H₄CH₃, 4-COOH, 5-COOH ~300 (estimated) Thioether, dual COOH

Research Findings and Functional Insights

  • Electronic Effects: The 5,6-difluoro substitution enhances electron-withdrawing properties, stabilizing the benzimidazole core and improving resistance to oxidative degradation compared to non-fluorinated analogs .
  • Solubility : The carboxylic acid group at position 2 improves water solubility, but the difluoro substitution slightly counteracts this by increasing lipophilicity. This balance makes the compound suitable for both aqueous and lipid-rich environments .

Preparation Methods

Halogenation-Carboxylation Sequences

Electrophilic fluorination of benzimidazole-2-carboxylic acid precursors using Selectfluor® or xenon difluoride (XeF₂) has been explored. However, regioselectivity issues arise due to competing fluorination at multiple positions, necessitating protective group strategies.

Microwave-Assisted Synthesis

Microwave irradiation accelerates condensation reactions between 4,5-difluoro-o-phenylenediamine and diethyl oxalate, producing ethyl 5,6-difluoro-1H-benzo[d]imidazole-2-carboxylate, which is hydrolyzed to the carboxylic acid. This method reduces reaction times from hours to minutes but requires optimization to prevent decomposition.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Condensation-OxidationSimple reagents, scalableLow yields, harsh oxidation conditions45–55
Direct CarboxylationAtom-economical, no pre-functionalizationHigh-pressure equipment required50–65
Radical CyclizationMetal-free, high functional group toleranceComplex substrate synthesis60–75

The radical cascade method emerges as the most promising due to its compatibility with fluorine substituents and avoidance of toxic reagents. However, scalability remains a concern for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving fluorination and cyclization. For example, fluorinated benzimidazole derivatives are often prepared using halogen-exchange reactions (e.g., with DAST or Deoxo-Fluor) or via direct fluorination of precursor imidazoles. Reaction conditions such as solvent polarity (DMF vs. DCM), temperature (reflux vs. room temperature), and catalysts (e.g., MnO₂ for oxidation steps) critically affect yield and purity. Post-synthesis purification via column chromatography (using solvents like EtOAc/hexane) and recrystallization is recommended to achieve >90% purity .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons in the δ 7.5–8.5 ppm range, with splitting patterns indicating fluorine coupling (e.g., doublets or triplets due to vicinal fluorine atoms). The carboxylic acid proton may appear as a broad singlet around δ 12–13 ppm .
  • FTIR : Characteristic peaks include C=O stretching (~1700 cm⁻¹), C-F stretches (~1100–1250 cm⁻¹), and N-H bending (~1600 cm⁻¹) for the imidazole ring .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The carboxylic acid group enhances water solubility, but fluorination reduces polarity. Use DMSO or ethanol for stock solutions (10–50 mM) and dilute in PBS (pH 7.4) for assays. Stability studies under varying pH (1–14) and temperatures (4–37°C) are critical; monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to EGFR or other kinase targets?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into EGFR’s ATP-binding pocket (PDB ID: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic interactions with Leu718/Val702. Validate predictions with in vitro IC₅₀ assays (e.g., kinase inhibition assays at 1–100 µM concentrations) .

Q. How do substituent variations (e.g., 5,6-difluoro vs. 5-chloro-6-nitro) impact pharmacological activity and toxicity?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to nitro or chloro groups. Compare cytotoxicity (via MTT assays on HEK293 or HepG2 cells) and ADMET profiles (e.g., CYP450 inhibition, Ames test) of derivatives. For example, 5-chloro-6-nitro analogs show higher cytotoxicity (IC₅₀ ~10 µM) but lower metabolic stability .

Q. How should researchers resolve contradictions in reported biological activities of fluorinated benzimidazoles?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Replicate studies using standardized protocols (e.g., CLIA-compliant assays) and characterize compounds with LC-MS/HPLC (>95% purity). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. What strategies improve the oral bioavailability of this compound?

  • Methodological Answer : Modify the carboxylic acid to a prodrug (e.g., ethyl ester) for enhanced intestinal absorption. Use Caco-2 permeability assays to assess transport efficiency. Pharmacokinetic studies in rodents (IV vs. oral dosing) can quantify bioavailability improvements. Co-administration with absorption enhancers (e.g., sodium caprate) may also be tested .

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